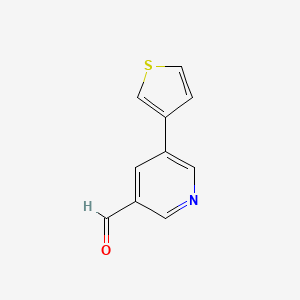

5-(Thiophen-3-yl)nicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFSMPMSNJQXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452988 | |

| Record name | 5-(Thiophen-3-yl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342601-30-3 | |

| Record name | 5-(3-Thienyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342601-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-3-yl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Thiophen-3-yl)nicotinaldehyde

CAS Number: 342601-30-3

A Core Scaffold for Medicinal Chemistry and Drug Discovery

Introduction

5-(Thiophen-3-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with a thiophene moiety. This molecular architecture is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring creates a unique electronic environment, making it a versatile scaffold for the synthesis of novel therapeutic agents. While specific detailed research on the 3-thienyl isomer is limited in publicly available literature, its structural similarity to the more extensively studied 5-(thiophen-2-yl)nicotinaldehyde suggests a wide range of potential applications, from antimicrobial and anticancer agents to kinase inhibitors.

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential applications in drug discovery, drawing analogies from related compounds where necessary.

Chemical and Physical Properties

| Property | Value (this compound) | Predicted/Analogous Value (5-(Thiophen-2-yl)nicotinaldehyde) |

| Molecular Formula | C₁₀H₇NOS | C₁₀H₇NOS |

| Molecular Weight | 189.23 g/mol [1] | 189.24 g/mol [2] |

| Appearance | Likely a solid | Typically a solid[2] |

| Purity | ≥95% (Commercially available) | ≥95% (Commercially available)[2] |

| Storage | Sealed in dry, 2-8°C[1] | Ambient temperature |

Synthesis

The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound. In this case, the coupling would occur between a halogenated nicotinaldehyde derivative and a thiophene boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, representative experimental protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures for analogous compounds.[2]

Reaction Scheme:

Figure 1: General reaction scheme for the Suzuki-Miyaura synthesis.

Materials:

-

5-Bromonicotinaldehyde (1 equivalent)

-

Thiophen-3-ylboronic acid (1.2 equivalents)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equivalents)

-

Base (e.g., Sodium Carbonate, Na₂CO₃) (2 equivalents)

-

Degassed Solvent Mixture (e.g., Toluene, Ethanol, and Water in a 3:1:1 ratio)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromonicotinaldehyde, thiophen-3-ylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed solvent mixture to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Workflow Diagram:

Figure 2: Workflow for the synthesis and purification of this compound.

Potential Applications in Drug Discovery

The thiophene-pyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The aldehyde functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug screening.

Kinase Inhibition

Many kinase inhibitors incorporate heterocyclic rings that can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring of this compound and its derivatives can act as hydrogen bond acceptors, while the aldehyde can be transformed into various functional groups that can interact with other regions of the kinase domain. This makes it a promising starting point for the development of novel kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase activity.

Hypothetical Signaling Pathway Interaction:

Figure 3: Potential mechanism of action as a kinase inhibitor.

Antimicrobial and Anticancer Activity

Derivatives of similar thiophene-containing compounds have demonstrated significant antimicrobial and anticancer activities in preclinical studies. The combination of the thiophene and pyridine rings is a recognized strategy in the discovery of novel compounds with potent biological effects. Further derivatization of this compound could lead to the development of new therapeutic agents in these areas.

Conclusion

This compound is a valuable, yet under-explored, building block for the synthesis of complex organic molecules with potential therapeutic applications. While a significant portion of the available research focuses on its 2-thienyl isomer, the core chemical properties and reactivity are expected to be similar. The synthetic accessibility via the robust Suzuki-Miyaura coupling reaction, combined with the proven biological relevance of the thiophene-pyridine scaffold, makes this compound a highly attractive starting point for future drug discovery and development programs. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Analysis of 5-(Thiophen-3-yl)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for aryl-substituted nicotin-aldehydes, with a focus on the structural elucidation of 5-(thiophen-3-yl)nicotinaldehyde. Due to the limited availability of specific experimental data for the 3-thienyl isomer in publicly accessible literature, this guide presents predicted spectral data based on established principles of NMR spectroscopy and available data for the closely related isomer, 5-(thiophen-2-yl)nicotinaldehyde. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | s | - |

| Pyridine-H2 | 9.0 - 9.2 | d | ~2.0 |

| Pyridine-H4 | 8.2 - 8.4 | dd | ~8.0, 2.0 |

| Pyridine-H6 | 8.7 - 8.9 | d | ~8.0 |

| Thiophene-H2' | 7.8 - 8.0 | dd | ~3.0, 1.5 |

| Thiophene-H4' | 7.4 - 7.6 | dd | ~5.0, 1.5 |

| Thiophene-H5' | 7.6 - 7.8 | dd | ~5.0, 3.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde-C | 190 - 193 |

| Pyridine-C2 | 152 - 155 |

| Pyridine-C3 | 132 - 135 |

| Pyridine-C4 | 136 - 139 |

| Pyridine-C5 | 130 - 133 |

| Pyridine-C6 | 150 - 153 |

| Thiophene-C2' | 125 - 128 |

| Thiophene-C3' | 138 - 141 |

| Thiophene-C4' | 127 - 130 |

| Thiophene-C5' | 123 - 126 |

Experimental Protocols

A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of heterocyclic aldehydes like this compound is provided below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the spectral width, acquisition time, relaxation delay, and number of scans.

3. Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

-

Phase the spectra and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS).

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic analysis of this compound.

The Rising Therapeutic Potential of Thiophene-Pyridine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and pyridine rings has given rise to a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these hybrid molecules. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Core Biological Activities and Quantitative Data

Thiophene-pyridine derivatives have been extensively investigated for their therapeutic potential. The following sections summarize the key findings and present quantitative data for easy comparison.

Anticancer Activity

The anticancer potential of thiophene-pyridine scaffolds is one of the most explored areas. These compounds have shown efficacy against a variety of cancer cell lines, often through the inhibition of critical signaling pathways. The mechanism of action frequently involves the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.

Table 1: Anticancer Activity of Thiophene-Pyridine Derivatives (IC50 values in µM)

| Compound/Series | Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Thiophenyl Thiazolyl-Pyridine Hybrids | A549 (Lung) | 0.302 - 0.788 | EGFR Tyrosine Kinase Inhibition | [1] |

| 3-(thiophen-2-ylthio)pyridine derivatives | HepG2 (Liver) | 2.98 ± 1.11 | FGFR2, FGFR3, EGFR, Janus kinase, RON Inhibition | [2] |

| WSU-DLCL2 (Lymphoma) | 4.34 ± 0.84 | FGFR2, FGFR3, EGFR, Janus kinase, RON Inhibition | [2] | |

| Thiophene-Pyridine Hybrids | MCF-7 (Breast) | 28.36 - 38.41 | Topoisomerase II Inhibition | [3] |

| Imidazo[1,2-a]pyridine-thiophene derivatives | MOLM14 (AML) | 0.16 - 9.28 | FLT3 Kinase Inhibition | [4] |

| Thiophene-containing triaryl pyrazoline derivatives | - | 0.066 (for PI3Kγ) | PI3Kγ Inhibition | [5] |

| Thieno[2,3-d]pyrimidine derivatives | HT-29, HepG-2, MCF-7 | - | FLT3 Kinase Inhibition | [6] |

Note: IC50 values can vary based on experimental conditions. Please refer to the cited literature for specific details.

Antimicrobial Activity

The thiophene-pyridine scaffold has also demonstrated significant promise in the development of new antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Thiophene-Pyridine Derivatives (MIC values in µg/mL)

| Compound/Series | Bacterial Strain(s) | MIC (µg/mL) | Fungal Strain(s) | MIC (µg/mL) | Reference |

| Pyridine-thiophene-based imine-benzalacetophenone hybrids | Gram-positive & Gram-negative bacteria | As low as 25 | Fungal pathogens | As low as 25 | [7] |

| Thiophene derivatives | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) | - | - | [8][9] |

| Colistin-Resistant E. coli | 8 - 32 (MIC50) | - | - | [8][9] | |

| Thiophene, pyrazole and pyridone derivatives | E. coli | 0.007 | Aspergillus fumigatus | 0.03 | [10] |

| Bacillus subtilis | 0.007 | [10] | |||

| Pyridine and Benzimidazole Schiff bases | Mycobacterium tuberculosis H37Rv | < 1.6 | - | - | [11] |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology. Please refer to the cited literature for detailed information.

Anti-inflammatory Activity

Several thiophene-pyridine derivatives have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[12] Some compounds have also shown activity against lipoxygenase (LOX).[12] For instance, the anti-inflammatory drug Suprofen contains a thiophene ring and its synthesis from a pyridine starting material has been described.[13][14]

Key Signaling Pathways and Mechanisms of Action

The biological activities of thiophene-pyridine scaffolds are often attributed to their ability to interact with specific molecular targets, primarily protein kinases. The following diagrams illustrate some of the key signaling pathways targeted by these compounds.

Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of thiophene-pyridine derivatives, based on protocols described in the cited literature.

General Synthesis of Thiophene-Pyridine Scaffolds

A common synthetic route to access thiophene-pyridine scaffolds is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Variations of this method and other synthetic strategies are widely used.[13][14]

A Representative Synthetic Protocol:

-

Reaction Setup: A mixture of a substituted pyridine derivative (1 mmol), an α-haloketone (1 mmol), and malononitrile (1 mmol) is dissolved in a suitable solvent such as ethanol or DMF.

-

Base Addition: A catalytic amount of a base, for example, triethylamine or piperidine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is then heated under reflux for a specified period (typically 2-8 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent to remove impurities.

-

Purification: The crude product is further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, A549) are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene-pyridine compounds for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of the compounds on specific protein kinases.

General Kinase Assay Protocol (e.g., for FLT3 or EGFR):

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

-

Compound Addition: The thiophene-pyridine compounds are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[15]

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol Outline:

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The thiophene-pyridine compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The thiophene-pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of novel molecular targets will be crucial for translating the potential of these scaffolds into clinically effective drugs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, deep learning-guided prediction, and biological evaluation of novel pyridine-thiophene-based imine-benzalacetophenone hybrids as promising antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and In Vitro Biological Evaluation of Pyridine, Thiadazole, Benzimidazole and Acetyl Thiophene Analogues as Anti Tubercular Agents Targeting Enzyme Inh A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. promega.com.cn [promega.com.cn]

A Technical Guide to Substituted Nicotinaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nicotinaldehydes, a class of pyridine-based heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and drug development. Their inherent reactivity and structural similarity to key biological molecules, such as nicotinamide adenine dinucleotide (NAD), make them attractive starting points for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of substituted nicotinaldehyde derivatives, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

Synthesis of Substituted Nicotinaldehyde Derivatives

The synthesis of substituted nicotinaldehydes can be achieved through various established and modern organic chemistry methodologies. Key approaches include the functionalization of the pyridine ring followed by the introduction or modification of the aldehyde group.

General Synthetic Strategies

Common synthetic routes to substituted nicotinaldehydes involve:

-

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. For the synthesis of substituted 2-chloronicotinaldehydes, enamides can be subjected to Vilsmeier cyclization.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It is particularly useful for introducing aryl or heteroaryl substituents onto the pyridine ring of a nicotinaldehyde precursor.

-

Reduction of Nicotinic Acid Derivatives: Substituted nicotinic acids or their derivatives, such as morpholinamides, can be selectively reduced to the corresponding aldehydes.

Biological Activities of Substituted Nicotinaldehyde Derivatives

Substituted nicotinaldehyde derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of drugs targeting a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. Nicotinaldehyde itself has been identified as a novel precursor for NAD biosynthesis in leukemia cells.[1][2][3] This finding is particularly relevant in the context of cancer therapies that target NAD metabolism.[1][2][3]

Mechanism of Action: NAD Biosynthesis Pathway

A key mechanism underlying the anticancer effects of certain nicotinaldehyde derivatives involves their role in the salvage pathway of NAD biosynthesis. Cancer cells have a high demand for NAD to sustain their rapid proliferation and metabolism. Some anticancer agents, such as NAMPT inhibitors (e.g., APO866), work by depleting intracellular NAD levels, leading to cancer cell death.[1][2][3] However, the presence of nicotinaldehyde can counteract the effects of these drugs.[1][2][3] Nicotinaldehyde can be converted to nicotinic acid (NA), which then enters the Preiss-Handler pathway to replenish NAD stores, thus rescuing cancer cells from the effects of NAMPT inhibitors.[1][2][3] Understanding this pathway is crucial for designing more effective combination therapies.

Antimicrobial Activity

Derivatives of nicotinaldehyde and the closely related nicotinic acid and nicotinamide have shown significant activity against a variety of pathogenic microbes, including bacteria and fungi.[4]

-

Antibacterial Activity: Several studies have reported the synthesis of nicotinamide and nicotinic acid derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain nicotinamides have demonstrated significant inhibition of Pseudomonas aeruginosa and Klebsiella pneumoniae.

-

Antifungal Activity: Nicotinamide derivatives have also been investigated as potential succinate dehydrogenase (SDH) inhibitors, a validated target for antifungal agents.[1][5][6] Some of these compounds have shown potent activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum.[1][5]

Other Biological Activities

-

Anticonvulsant Activity: Nicotinamide and its analogs have been shown to possess anticonvulsant properties, with a mechanism of action that appears to be distinct from classic anticonvulsants and may involve the GABA-ergic system.

-

α-Glucosidase Inhibitory Activity: Certain nicotinaldehyde-based azlactones have been identified as potent inhibitors of α-glucosidase, suggesting their potential for the development of anti-diabetic agents.

-

Antioxidant Activity: The free radical scavenging properties of some substituted nicotinaldehyde derivatives have been reported, indicating their potential as antioxidants.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected substituted nicotinaldehyde and related derivatives from the literature.

Table 1: Anticancer Activity of Substituted Nicotinaldehyde and Related Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Nicotinaldehyde | Jurkat, ML2 | EC50 (reversal of APO866-induced death) | 0.47 µM | [2] |

| 2-Mercapto-3H-quinazoline | N/A | GI50 | 11.3 - 13.8 µM | [7] |

| 2-Carbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | Leukemia cell lines | GI50 | < 0.15 µM | [8] |

| 2-Mercaptobenzoxazole | MDA-MB-231 | IC50 | 2.14 µM | [9] |

| 2-Mercaptobenzoxazole | HeLa | IC50 | 5.18 µM | [9] |

Table 2: Antimicrobial Activity of Substituted Nicotinaldehyde and Related Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Nicotinohydrazide | Rhizoctonia solani | EC50 | 0.13 | [10] |

| Nicotinamide | Rhizoctonia solani | IC50 | 15.8 | [5] |

| Nicotinamide | Sclerotinia sclerotiorum | IC50 | 20.3 | [5] |

| Nicotinamide | Candida albicans SC5314 | MIC | 0.25 | [6] |

| Nicotinamide | Staphylococcus aureus (MDR) | MIC | 78.12 - 312.5 | [11] |

| Cinnamaldehyde | Acinetobacter baumannii | MIC | 32 - 256 | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research in this field. Below are representative protocols for a key synthetic method and a crucial biological assay.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling of 2-Aryl Nicotinaldehydes

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a substituted 2-chloronicotinaldehyde with an arylboronic acid.

Materials:

-

Substituted 2-chloronicotinaldehyde

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the substituted 2-chloronicotinaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (2 mL).

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) to the Schlenk flask.

-

Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37 °C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflows

Efficient drug discovery and development relies on systematic and often high-throughput workflows. The following diagram illustrates a general workflow for the screening and evaluation of a library of substituted nicotinaldehyde derivatives.

Conclusion and Future Directions

Substituted nicotinaldehyde derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse substitutions on the pyridine ring allow for the generation of large libraries of compounds for screening. The anticancer and antimicrobial activities are particularly noteworthy, with some derivatives showing potency comparable to or exceeding that of existing drugs.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While the role of nicotinaldehyde in NAD biosynthesis is a significant finding, further investigation into other potential cellular targets and signaling pathways is warranted.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial for optimizing the potency and selectivity of these derivatives for their respective targets.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro studies need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Development of Combination Therapies: Given the mechanism of action of some nicotinaldehyde derivatives, exploring their use in combination with other therapeutic agents could lead to synergistic effects and overcome drug resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthesis-antifungal-structure-activity-relationship-and-mechanism-of-action-of-nicotinohydrazide-derivatives - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-(Thiophen-3-yl)nicotinaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(Thiophen-3-yl)nicotinaldehyde as a versatile precursor in medicinal chemistry. The unique structural combination of a thiophene ring and a pyridine moiety makes it a valuable scaffold for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a key reactive handle for the construction of a diverse range of molecular architectures, including Schiff bases and chalcones, with potential applications in antimicrobial, antifungal, and anticancer therapies.

Introduction

This compound is a heterocyclic building block that holds significant promise in drug discovery. The thiophene ring is a well-established pharmacophore in numerous FDA-approved drugs, often serving as a bioisosteric replacement for a phenyl ring to enhance physicochemical and pharmacokinetic properties. The pyridine ring contributes to the molecule's polarity and potential for hydrogen bonding, which can be crucial for target engagement. The aldehyde group at the 3-position of the pyridine ring is a versatile functional group that can readily undergo a variety of chemical transformations, making it an ideal starting point for the synthesis of compound libraries for biological screening.

Synthetic Applications and Protocols

The aldehyde group of this compound is the primary site for synthetic elaboration. Two key classes of derivatives that can be readily synthesized are Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via the condensation reaction between an aldehyde and a primary amine. These compounds have a broad range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 2-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone in the presence of a base. Chalcones are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer effects.

Experimental Protocol: General Procedure for Chalcone Synthesis

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC.

-

Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The precipitated chalcone can be collected by filtration.

-

Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone.

Biological Activities of Derivatives

While specific biological data for derivatives of this compound is emerging, the broader class of thiophene- and pyridine-containing molecules has shown significant therapeutic potential.

Antifungal Activity

Derivatives of nicotinamide containing a thiophene moiety have demonstrated potent fungicidal activity. This suggests that derivatives of this compound could also exhibit similar properties.

| Compound Class | Target Organism | EC50 (mg/L) | Reference |

| N-(thiophen-2-yl)nicotinamide derivative 4a | Pseudoperonospora cubensis | 4.69 | [1][2] |

| N-(thiophen-2-yl)nicotinamide derivative 4f | Pseudoperonospora cubensis | 1.96 | [1][2] |

| Commercial Fungicide (Diflumetorim) | Pseudoperonospora cubensis | 21.44 | [1][2] |

| Commercial Fungicide (Flumorph) | Pseudoperonospora cubensis | 7.55 | [1][2] |

Anticancer Activity

Thiophenyl derivatives of nicotinamide have been shown to be metabolized into unnatural NAD derivatives that inhibit inosine monophosphate dehydrogenase (IMPDH), an important target in cancer therapy, particularly for neuronal cancers.[3] This highlights a potential mechanism of action for anticancer agents derived from this compound.

Visualizing Synthesis and Signaling Pathways

To further illustrate the utility of this compound, the following diagrams depict a general synthetic workflow and a relevant biological signaling pathway.

Caption: Synthetic routes from this compound.

Caption: IMPDH inhibition by a thiophenyl-nicotinamide derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 5-(Thiophen-3-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of the aldehyde group of 5-(thiophen-3-yl)nicotinaldehyde. This versatile building block, incorporating both a thiophene and a pyridine ring, is a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential as antifungal, antimicrobial, and anticancer agents. The protocols provided herein are based on established organic chemistry principles and analogous reactions reported for structurally similar compounds.

Chemical Properties and Reactivity

The aldehyde group in this compound is a key site for chemical modification, allowing for a diverse range of synthetic transformations. The primary reactions involving this functional group include oxidation, reduction, imine formation (Schiff base), Knoevenagel condensation, Wittig reaction, and reductive amination. The thiophene and pyridine rings also offer sites for further modification, though this document focuses on the aldehyde moiety.

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the key derivatization reactions of the aldehyde group in this compound, along with typical reagents and expected products. Please note that specific yields are highly dependent on the substrate and reaction conditions and should be optimized for each derivative.

| Reaction Type | Reagent(s) | Product Type | General Yield Range (%) |

| Oxidation | Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂) | Carboxylic Acid | 70-95 |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol | 85-98 |

| Imine Synthesis | Primary Amine (e.g., Aniline) | Imine (Schiff Base) | 75-90 |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Compound | 60-85 |

| Wittig Reaction | Phosphonium Ylide | Alkene | 50-80 |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | 60-80 |

Experimental Protocols

The following are detailed experimental protocols for the key derivatization reactions of this compound.

Protocol 1: Oxidation to 5-(Thiophen-3-yl)nicotinic Acid

Principle: The aldehyde group is oxidized to a carboxylic acid using a strong oxidizing agent. This derivative is a key intermediate for the synthesis of amides and esters.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of water and ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.2 eq) to the flask and cool the mixture in an ice bath.

-

Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a small amount of ethanol to consume excess KMnO₄.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water.

-

Combine the filtrates and cool in an ice bath. Acidify the solution by the dropwise addition of concentrated HCl until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(thiophen-3-yl)nicotinic acid.

Protocol 2: Reduction to [5-(Thiophen-3-yl)pyridin-3-yl]methanol

Principle: The aldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

In a separate container, prepare a solution of sodium borohydride (1.5 eq) in the same solvent.

-

Slowly add the NaBH₄ solution to the aldehyde solution with continuous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, [5-(thiophen-3-yl)pyridin-3-yl]methanol. Purify by column chromatography if necessary.[1][2][3]

Protocol 3: Imine (Schiff Base) Synthesis

Principle: The aldehyde undergoes condensation with a primary amine to form an imine. A catalytic amount of acid is often used.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Ethanol or Toluene

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with Dean-Stark trap (if using toluene)

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol or toluene, add the primary amine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

If using toluene, attach a Dean-Stark trap to remove water azeotropically and reflux the mixture. If using ethanol, reflux the mixture.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 4: Knoevenagel Condensation

Principle: The aldehyde reacts with an active methylene compound in the presence of a base to form an α,β-unsaturated product.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Piperidine or another basic catalyst

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) and the active methylene compound (1.2 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (a few drops).

-

Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product crystallizes out, collect it by filtration and wash with cold ethanol.

-

If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.[4][5]

Protocol 5: Wittig Reaction

Principle: The aldehyde reacts with a phosphonium ylide to form an alkene, replacing the C=O bond with a C=C bond.

Materials:

-

This compound

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).

-

Stir the ylide solution for 30-60 minutes at room temperature.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[6][7][8]

Protocol 6: Reductive Amination

Principle: The aldehyde first reacts with an amine to form an imine in situ, which is then reduced to a more stable amine in a one-pot reaction.

Materials:

-

This compound

-

Primary or secondary amine

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) and the amine (1.2 eq) in DCM or DCE in a round-bottom flask.

-

If the amine salt is used, add a base like triethylamine to liberate the free amine. A small amount of acetic acid can be added to catalyze imine formation.

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours to overnight. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography.[9][10][11]

Mandatory Visualizations

Caption: General workflow for the derivatization of this compound.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

Application Note & Protocol: Gram-Scale Synthesis of 5-(Thiophen-3-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the gram-scale synthesis of 5-(Thiophen-3-yl)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinaldehyde and 3-thiopheneboronic acid. This method is robust, scalable, and affords the desired product in good yield. This application note includes a step-by-step experimental procedure, a comprehensive list of materials, and a summary of quantitative data in a tabular format. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

Heterocyclic compounds containing both pyridine and thiophene moieties are of significant interest in drug discovery and development due to their diverse biological activities. This compound serves as a key intermediate for the synthesis of a wide range of more complex molecules. The protocol described herein outlines a reliable method for its preparation on a gram scale, making it accessible for further research and development. The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction, known for its high functional group tolerance and mild reaction conditions.[1][2]

Reaction Scheme

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction as depicted below:

Scheme 1: Synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-Bromonicotinaldehyde | ≥97% | Commercially Available |

| 3-Thiopheneboronic acid | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |

| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Ethanol | 200 proof | Commercially Available |

| Deionized Water | ||

| Ethyl acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | ||

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |

| Round-bottom flask (500 mL) | ||

| Reflux condenser | ||

| Magnetic stirrer with heating mantle | ||

| Separatory funnel (500 mL) | ||

| Rotary evaporator | ||

| Silica gel for column chromatography | 60 Å, 230-400 mesh |

Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, combine 5-bromonicotinaldehyde (1.0 eq), 3-thiopheneboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture (approximately 10-15 mL per gram of 5-bromonicotinaldehyde).

-

Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromonicotinaldehyde) is consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add deionized water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford this compound as a solid.

-

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be stored in a cool, dry, and dark place.[3]

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass (g) |

| 5-Bromonicotinaldehyde | 186.00 | 0.0538 | 1.0 | 10.0 |

| 3-Thiopheneboronic acid | 127.96 | 0.0645 | 1.2 | 8.25 |

| Sodium carbonate | 105.99 | 0.1076 | 2.0 | 11.4 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.0016 | 0.03 | 1.85 |

Table 1: Reagent quantities for a gram-scale synthesis of this compound.

Experimental Workflow

Figure 1: Workflow for the gram-scale synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are toxic and should be handled with care.

-

Toluene is flammable and toxic. Avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reproducible protocol for the gram-scale synthesis of this compound. The use of a Suzuki-Miyaura cross-coupling reaction ensures a high-yielding and efficient process. This protocol is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the production of this important building block for further scientific investigation.

References

The Role of 5-(Thiophen-3-yl)nicotinaldehyde Scaffolds in Kinase Inhibitor Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. Within the vast chemical space explored for kinase inhibitor design, heterocyclic scaffolds play a pivotal role due to their ability to form key interactions within the ATP-binding pocket of kinases.

The thiophene-pyridine core, exemplified by structures related to 5-(thiophen-3-yl)nicotinaldehyde, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous biologically active compounds and offers a versatile platform for the synthesis of potent and selective kinase inhibitors. The thiophene ring can act as a bioisosteric replacement for a phenyl group, often improving physicochemical properties and metabolic stability, while the pyridine ring can engage in crucial hydrogen bonding interactions within the kinase hinge region.

While a direct, step-by-step synthesis of a specific kinase inhibitor starting from this compound is not extensively documented in publicly available literature, the chemical functionalities of this molecule—an aldehyde group for further elaboration and the thiophene-pyridine core for kinase recognition—make it a highly valuable, albeit hypothetical, starting point for the design and synthesis of novel kinase inhibitors. These application notes will, therefore, focus on the general principles, synthetic strategies, and biological evaluation methods relevant to the development of kinase inhibitors based on the broader class of thiophene- and pyridine-containing compounds.

Application Notes

Design Principles of Thiophene-Pyridine Based Kinase Inhibitors

The design of kinase inhibitors based on the thiophene-pyridine scaffold generally follows established principles of targeting the ATP-binding site. The core scaffold can be strategically decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.

-

Hinge Binding: The pyridine nitrogen is often crucial for forming one or more hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor.

-

Hydrophobic Pockets: The thiophene ring and other appended hydrophobic groups can occupy the hydrophobic regions within the ATP-binding cleft, contributing to binding affinity.

-

Solvent Front Exposure: Modifications at positions extending towards the solvent-exposed region of the active site can be used to enhance selectivity and improve physicochemical properties such as solubility.

-

Gatekeeper Residue Interaction: The nature and size of the substituent on the thiophene or pyridine ring can be tailored to accommodate or clash with the "gatekeeper" residue, a key determinant of kinase selectivity.

General Synthetic Strategies

The aldehyde functionality of this compound provides a versatile handle for a variety of chemical transformations to build more complex kinase inhibitor scaffolds.

-

Reductive Amination: The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to form an amino-alkyl linkage, a common strategy to introduce side chains that can interact with specific regions of the kinase.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the extension of the molecule and the introduction of different functional groups.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds to form α,β-unsaturated systems, which can act as Michael acceptors or be further functionalized.

-

Oxidation and Amide Coupling: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, a prevalent linkage in many kinase inhibitors.

A prevalent method for the synthesis of the core 5-aryl-nicotinaldehyde scaffold itself is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a halogenated pyridine derivative and a thiophene boronic acid.[1]

Experimental Protocols

The following are representative, generalized protocols for key reactions and assays involved in the development of thiophene-pyridine based kinase inhibitors.

Protocol 1: Synthesis of a 5-(Thiophen-3-yl)nicotinamide Derivative (Hypothetical)

This protocol describes a hypothetical pathway to a kinase inhibitor scaffold starting from this compound.

Step 1: Oxidation of this compound to 5-(Thiophen-3-yl)nicotinic acid

-

Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

-

Add potassium permanganate (KMnO4) (2.0 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium sulfite.

-

Filter the mixture through a pad of celite and wash with water.

-

Acidify the filtrate with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(thiophen-3-yl)nicotinic acid.

Step 2: Amide Coupling with a Substituted Aniline

-

To a solution of 5-(thiophen-3-yl)nicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired substituted aniline (e.g., 4-amino-3-methoxyphenol) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-(thiophen-3-yl)nicotinamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a series of dilutions of the test compound in assay buffer.

-

In a 96-well or 384-well plate, add the kinase, the appropriate peptide substrate, and ATP.

-

Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by using a technology that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a common method to evaluate the anti-proliferative effect of a compound on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series). Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

Incubate for the recommended time to allow for the conversion of the reagent.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Data Presentation

The inhibitory activities of thiophene-based kinase inhibitors are typically summarized in tables for easy comparison. The following tables present hypothetical data for a series of compounds derived from a thiophene-pyridine scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical Thiophene-Pyridine Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| TPI-001 | Kinase A | 50 |

| TPI-002 | Kinase A | 25 |

| TPI-003 | Kinase A | 150 |

| TPI-001 | Kinase B | >1000 |

| TPI-002 | Kinase B | 500 |

| TPI-003 | Kinase B | >1000 |

Table 2: Anti-proliferative Activity of Hypothetical Thiophene-Pyridine Derivatives

| Compound ID | Cell Line | GI50 (µM) |

| TPI-001 | Cancer Cell Line X | 0.5 |

| TPI-002 | Cancer Cell Line X | 0.2 |

| TPI-003 | Cancer Cell Line X | 2.1 |

| TPI-001 | Cancer Cell Line Y | 1.2 |

| TPI-002 | Cancer Cell Line Y | 0.8 |

| TPI-003 | Cancer Cell Line Y | 5.6 |

Visualizations

Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways, for example, through mutations in the receptor tyrosine kinase or downstream components, can lead to uncontrolled cell proliferation.

Caption: A generic receptor tyrosine kinase signaling pathway leading to cell proliferation, and its inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel kinase inhibitors.

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Logical Relationship

The following diagram illustrates the logical relationship between the chemical structure of a thiophene-pyridine based inhibitor and its biological activity.

Caption: The relationship between chemical structure and biological activity in kinase inhibitor design.

Conclusion

The this compound scaffold and its analogs represent a promising starting point for the development of novel kinase inhibitors. The inherent properties of the thiophene and pyridine rings provide a solid foundation for achieving high-affinity binding to the kinase ATP pocket. By employing a variety of synthetic transformations and guided by rational drug design principles, this core structure can be elaborated into potent and selective inhibitors. The protocols and data presented herein provide a general framework for researchers to design, synthesize, and evaluate new chemical entities based on this important heterocyclic motif, with the ultimate goal of developing next-generation targeted therapies.

References

Application Notes and Protocols for the Functionalization of the Thiophene Ring in 5-(Thiophen-3-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the thiophene ring in 5-(Thiophen-3-yl)nicotinaldehyde. This versatile scaffold is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors. The following protocols detail methods for selective halogenation, lithiation, and cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction

This compound combines the structural features of a pyridine and a thiophene ring, both of which are prevalent in numerous biologically active compounds. The thiophene moiety, in particular, serves as a versatile platform for chemical modification to modulate the pharmacological properties of the molecule. Thiophene and its derivatives are known to be privileged pharmacophores in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] Functionalization of the thiophene ring in this compound allows for the exploration of chemical space around this core structure, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of potential drug candidates.

Strategic Considerations for Functionalization

The presence of the aldehyde group on the pyridine ring necessitates a strategic approach to the functionalization of the thiophene ring. The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, and therefore, may require protection during certain reaction steps to ensure chemoselectivity. Furthermore, the electronic properties of the nicotinoyl substituent influence the reactivity and regioselectivity of reactions on the thiophene ring. As an electron-withdrawing group, it deactivates the thiophene ring towards electrophilic substitution but can direct lithiation to the adjacent C2 and C5 positions.

Experimental Protocols

The following protocols are designed to be starting points for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.